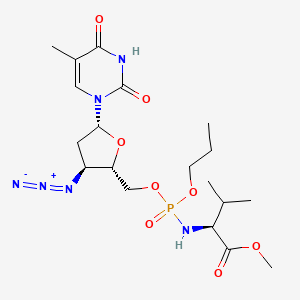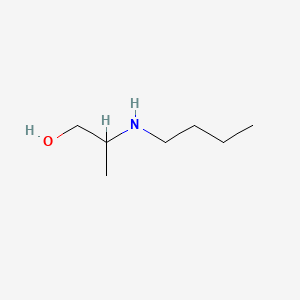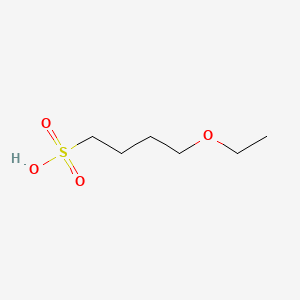
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride is a chemical compound with the molecular formula C9H10N4·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound consists of a pyrimidine ring attached to a pyridine ring through an imine linkage, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-aminopyrimidine and 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminopyrimidine is reacted with 4-pyridinecarboxaldehyde in an acidic medium, such as hydrochloric acid, to form the imine linkage.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity 2-aminopyrimidine and 4-pyridinecarboxaldehyde.
Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Purification and Isolation: Using techniques like crystallization, filtration, and drying to isolate the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 1-(2-Pyrimidinyl)-4-pyridinamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, influencing their structure and function. In biological systems, it may inhibit or activate enzymes, alter gene expression, or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2-Pyrimidyl)piperazine: Another pyrimidine-containing compound with similar structural features but different biological activities.
2-(1-Piperazinyl)pyrimidine: Known for its use as a pharmaceutical intermediate.
1-(4-Pyridyl)piperazine: Used in the synthesis of various bioactive molecules.
Uniqueness
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride is unique due to its specific imine linkage between the pyrimidine and pyridine rings, which imparts distinct chemical and biological properties
属性
CAS 编号 |
29049-65-8 |
|---|---|
分子式 |
C9H9ClN4 |
分子量 |
208.65 g/mol |
IUPAC 名称 |
1-pyrimidin-2-ylpyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C9H8N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1-7,10H;1H |
InChI 键 |
GPZJKKGNVIMTMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)N2C=CC(=N)C=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


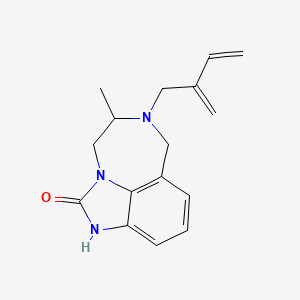
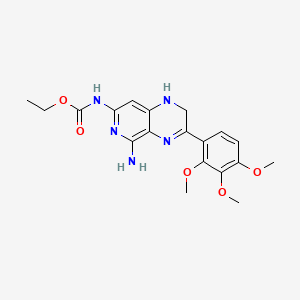
![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
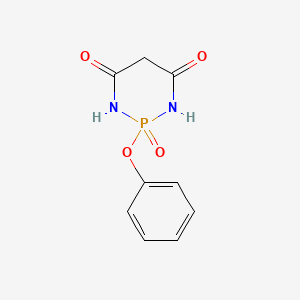
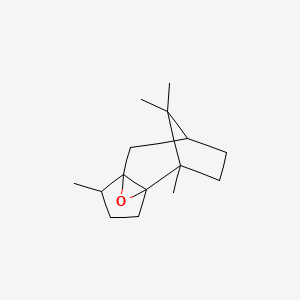
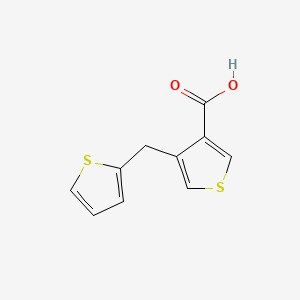
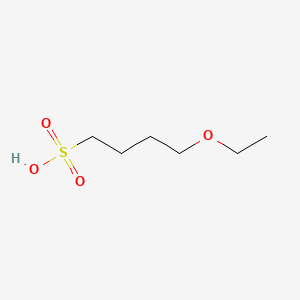
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
